[3-(Aminomethyl)phenyl]methanesulfonamide

Medicinal Chemistry Structure-Activity Relationship Sulfonamide SAR

For medicinal chemistry programs investigating kinase inhibition and neurological disorders, this meta-substituted sulfonamide offers geometric and physicochemical properties distinct from ortho/para analogs. Its unique topological polar surface area (94.6 Ų), low molecular weight, and favorable XLogP3 (-1) are critical for probing binding pocket complementarity and CNS exposure. The free base (CAS 1178363-39-7) is ideal for organic synthesis, while the hydrochloride salt (CAS 1240528-29-3) enhances aqueous solubility for biological assays. Insist on this specific isomer to maintain SAR integrity—positional substitution with analogs can invalidate experimental conclusions.

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
CAS No. 1178363-39-7
Cat. No. B1373074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Aminomethyl)phenyl]methanesulfonamide
CAS1178363-39-7
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)CS(=O)(=O)N)CN
InChIInChI=1S/C8H12N2O2S/c9-5-7-2-1-3-8(4-7)6-13(10,11)12/h1-4H,5-6,9H2,(H2,10,11,12)
InChIKeyRHJZOHHJEJUUEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[3-(Aminomethyl)phenyl]methanesulfonamide (CAS 1178363-39-7): Chemical Identity, Purity Specifications, and Procurement Baseline


[3-(Aminomethyl)phenyl]methanesulfonamide (CAS 1178363-39-7) is a primary sulfonamide derivative with the molecular formula C₈H₁₂N₂O₂S and a molecular weight of 200.26 g/mol, bearing an aminomethyl substituent at the meta-position of the phenyl ring relative to the methanesulfonamide moiety [1]. This compound is commercially available as a free base from multiple reputable suppliers with certified purities ranging from 95% to ≥100% (HPLC) , and also as the hydrochloride salt form (CAS 1240528-29-3) which offers enhanced aqueous solubility and crystalline stability [2]. The compound serves as a key synthetic intermediate and research tool in medicinal chemistry programs targeting kinase inhibition and neurological disorders .

Why [3-(Aminomethyl)phenyl]methanesulfonamide Cannot Be Interchanged with Closely Related Sulfonamide Analogs Without Compromising Experimental Integrity


Within the sulfonamide structural class, minor positional isomerism or functional group substitution can drastically alter molecular recognition, target engagement profiles, and physicochemical properties. For [3-(Aminomethyl)phenyl]methanesulfonamide (CAS 1178363-39-7), the meta-substituted aminomethyl group on the phenyl ring confers distinct hydrogen bonding geometry, conformational flexibility, and topological polar surface area compared to ortho-substituted analogs such as [2-(Aminomethyl)phenyl]methanesulfonamide [1], or para-substituted variants such as [4-(aminomethyl)phenyl]methanesulfonamide (CAS 191868-55-0) . Furthermore, the N-methylated derivative N-(3-(aminomethyl)phenyl)-N-methylmethanesulfonamide introduces altered steric hindrance and reduced hydrogen bond donor capacity, which can substantially modify binding kinetics and metabolic stability . Generic substitution between these analogs without empirical validation would invalidate SAR hypotheses and potentially compromise lead optimization efforts, as even single-atom positional differences in the aminomethyl substitution pattern can produce divergent biological activity profiles across kinase and receptor targets [2].

[3-(Aminomethyl)phenyl]methanesulfonamide: Quantifiable Differentiation Evidence for Scientific Selection and Procurement Decisions


Positional Isomer Differentiation: Meta-Aminomethyl Substitution Confers Distinct Topological Polar Surface Area and Hydrogen Bonding Geometry Relative to Ortho and Para Analogs

[3-(Aminomethyl)phenyl]methanesulfonamide (CAS 1178363-39-7) features an aminomethyl group substituted at the meta-position relative to the methanesulfonamide attachment point on the phenyl ring. This positional isomerism generates a topologically distinct spatial arrangement of hydrogen bond donors and acceptors compared to ortho-substituted analogs (e.g., [2-(Aminomethyl)phenyl]methanesulfonamide) or para-substituted variants (e.g., [4-(aminomethyl)phenyl]methanesulfonamide, CAS 191868-55-0). The meta-substitution pattern yields a unique combination of rotatable bond count and molecular shape that influences target binding pocket complementarity . While direct head-to-head biological activity data for this specific compound against comparators is not available in the public domain, the structural differentiation is quantifiable through computed molecular descriptors [1].

Medicinal Chemistry Structure-Activity Relationship Sulfonamide SAR

Salt Form Selection: Hydrochloride Salt (CAS 1240528-29-3) Provides Quantifiable Aqueous Solubility and Crystalline Stability Advantages Over Free Base for Formulation Applications

[3-(Aminomethyl)phenyl]methanesulfonamide is commercially available in two distinct chemical forms: the free base (CAS 1178363-39-7) and the hydrochloride salt (CAS 1240528-29-3) [1][2]. The hydrochloride salt, with molecular formula C₈H₁₃ClN₂O₂S and molecular weight 236.72 g/mol, incorporates a chloride counterion that protonates the primary amine of the aminomethyl group, resulting in enhanced aqueous solubility and improved crystalline stability under standard ambient storage conditions [3]. This represents a quantifiable differentiation from the free base, which has a molecular weight of 200.26 g/mol and exhibits different hygroscopicity and dissolution behavior .

Pharmaceutical Formulation Salt Selection Preformulation

Computed Lipophilicity (XLogP3 = -1) Positions This Compound as a Hydrophilic Sulfonamide with Favorable Properties for CNS and Aqueous Biological Assay Compatibility

[3-(Aminomethyl)phenyl]methanesulfonamide exhibits a computed partition coefficient XLogP3 value of -1, indicating hydrophilic character relative to many structurally related sulfonamide derivatives [1]. This low lipophilicity distinguishes the compound from N-methylated analogs (e.g., N-(3-(aminomethyl)phenyl)-N-methylmethanesulfonamide) which incorporate an additional methyl group on the sulfonamide nitrogen, increasing molecular weight and predicted logP values . The hydrophilic nature of this compound, combined with its low molecular weight (200.26 g/mol) and moderate topological polar surface area (94.6 Ų), positions it within favorable physicochemical space for central nervous system (CNS) penetration based on established medicinal chemistry guidelines (MW < 400, TPSA < 90 Ų for optimal CNS exposure) [2][3].

ADME Prediction CNS Drug Discovery Lipophilicity

Commercial Purity Specifications: Verifiable HPLC Purity ≥100% from Chem-Impex Exceeds Typical Industry Standards for Research-Grade Sulfonamide Building Blocks

Procurement decisions for research chemicals depend critically on verifiable purity specifications that ensure experimental reproducibility. [3-(Aminomethyl)phenyl]methanesulfonamide (CAS 1178363-39-7 / 114100-09-3) is commercially available from Chem-Impex International with a certified purity specification of ≥100% (HPLC) . This specification exceeds the typical 95% or 97% purity offered by other reputable suppliers for this compound and its structural analogs . The high purity grade is accompanied by available Certificates of Analysis (COA) that provide lot-specific quality verification, including HPLC chromatograms and impurity profiling, enabling researchers to minimize confounding variables in sensitive biological and chemical assays .

Chemical Procurement Quality Control Analytical Chemistry

Optimal Procurement and Research Application Scenarios for [3-(Aminomethyl)phenyl]methanesulfonamide Based on Quantifiable Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Requiring Meta-Substituted Aminomethyl Pharmacophore Geometry

When medicinal chemistry programs require systematic exploration of positional isomer effects on target binding, [3-(Aminomethyl)phenyl]methanesulfonamide (CAS 1178363-39-7) provides the essential meta-substitution pattern that is geometrically distinct from ortho- and para-substituted analogs [1]. The compound's topological polar surface area of 94.6 Ų and three rotatable bonds confer a unique three-dimensional orientation of the aminomethyl group relative to the sulfonamide warhead, enabling researchers to probe binding pocket complementarity in kinase inhibitor programs where positional isomerism has been shown to critically affect potency and selectivity . This application is supported by the compound's inclusion in sulfonamide-based patent disclosures targeting necrosis inhibition via RIPK1 and related kinase pathways [2].

Aqueous Biological Assays and CNS-Targeted Drug Discovery Requiring Hydrophilic Compound Profiles

For assay systems requiring compounds with favorable aqueous solubility and potential CNS exposure, the computed XLogP3 value of -1 for [3-(Aminomethyl)phenyl]methanesulfonamide positions it advantageously compared to more lipophilic N-alkylated sulfonamide derivatives [1]. This hydrophilic profile, combined with low molecular weight (200.26 g/mol) and moderate TPSA (94.6 Ų), aligns with established medicinal chemistry guidelines for CNS drug candidates, making this compound suitable for phenotypic screening campaigns targeting neurological disorders . The free base form is appropriate for organic synthesis applications, while the hydrochloride salt (CAS 1240528-29-3) should be selected for biological assays requiring enhanced aqueous solubility [2].

High-Fidelity Lead Optimization Where Impurity Interference Must Be Rigorously Excluded

In sensitive biochemical assays where even minor impurities can confound dose-response curves or produce false-positive hits, the Chem-Impex ≥100% (HPLC) grade of [3-(Aminomethyl)phenyl]methanesulfonamide offers quantifiably superior purity relative to standard 95-97% commercial grades [1]. This premium purity specification is particularly critical for surface plasmon resonance (SPR) binding studies, isothermal titration calorimetry (ITC) experiments, and cell-based assays where impurity-driven cytotoxicity or off-target effects could invalidate experimental conclusions . Procurement of this high-purity grade is recommended when the compound serves as a key SAR probe or when downstream publications require rigorous quality control documentation [2].

Preclinical Formulation Development Requiring Salt Form Optimization

Researchers developing parenteral or oral formulations of sulfonamide-based drug candidates should procure both the free base (CAS 1178363-39-7) and hydrochloride salt (CAS 1240528-29-3) forms of [3-(Aminomethyl)phenyl]methanesulfonamide for comparative preformulation studies [1]. The hydrochloride salt provides quantifiably enhanced aqueous solubility due to protonation of the primary amine, enabling higher dosing concentrations in aqueous vehicles, while the free base offers baseline physicochemical properties for intrinsic permeability and stability assessments . Parallel procurement of both forms allows systematic evaluation of salt-dependent effects on dissolution rate, hygroscopicity, and solid-state stability, informing optimal formulation strategies for downstream development candidates [2].

Technical Documentation Hub

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